Home > Products > Screening Compounds P27484 > 1-[(2,6-Dichlorophenyl)methoxy]imidazolidine-2,4,5-trione
1-[(2,6-Dichlorophenyl)methoxy]imidazolidine-2,4,5-trione - 339103-82-1

1-[(2,6-Dichlorophenyl)methoxy]imidazolidine-2,4,5-trione

Catalog Number: EVT-2606019
CAS Number: 339103-82-1
Molecular Formula: C10H6Cl2N2O4
Molecular Weight: 289.07
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-[(2,6-Dichlorophenyl)methoxy]imidazolidine-2,4,5-trione is a synthetic compound notable for its potential applications in medicinal chemistry. This compound features a unique imidazolidine ring structure that contributes to its biological activity. The presence of the 2,6-dichlorophenyl group is significant as it can enhance the compound's pharmacological properties.

Source and Classification

This compound can be classified under heterocyclic compounds due to its imidazolidine core. It is often synthesized for research purposes in organic and medicinal chemistry, particularly for its biological activities, which may include anticancer and antimicrobial properties. The chemical structure can be represented by its IUPAC name and its molecular formula, which is C10H6Cl2N2O4, indicating the presence of chlorine atoms and a methoxy group attached to the phenyl ring .

Synthesis Analysis

Methods and Technical Details

The synthesis of 1-[(2,6-Dichlorophenyl)methoxy]imidazolidine-2,4,5-trione typically involves multi-step organic reactions. One common approach includes:

  1. Formation of the Imidazolidine Ring: This can be achieved through the reaction of appropriate amino compounds with carbonyl precursors under acidic or basic conditions.
  2. Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
  3. Chlorination: The dichlorophenyl moiety can be introduced through electrophilic aromatic substitution reactions using chlorinating agents.

These methods require careful control of reaction conditions to yield high purity and yield of the desired product .

Molecular Structure Analysis

Structure and Data

The molecular structure of 1-[(2,6-Dichlorophenyl)methoxy]imidazolidine-2,4,5-trione consists of a five-membered imidazolidine ring with three carbonyl groups at positions 2, 4, and 5. The dichlorophenyl group is attached to a methoxy group at position 1.

  • Molecular Formula: C10H6Cl2N2O4
  • Molecular Weight: Approximately 273.07 g/mol
  • Structural Features:
    • Imidazolidine core
    • Three carbonyl functionalities
    • Methoxy substituent
    • Dichlorophenyl substituent

The presence of these functional groups suggests potential reactivity that can be exploited in further chemical transformations .

Chemical Reactions Analysis

Reactions and Technical Details

1-[(2,6-Dichlorophenyl)methoxy]imidazolidine-2,4,5-trione may participate in various chemical reactions due to its functional groups:

  • Nucleophilic Substitution: The methoxy group can undergo nucleophilic substitution reactions under strong nucleophilic conditions.
  • Condensation Reactions: The carbonyl groups can participate in condensation reactions with amines or alcohols to form more complex structures.
  • Reduction Reactions: The carbonyl functionalities may also be reduced to alcohols or other derivatives using reducing agents like lithium aluminum hydride.

These reactions highlight the compound's versatility in organic synthesis .

Mechanism of Action

Process and Data

The mechanism of action for compounds like 1-[(2,6-Dichlorophenyl)methoxy]imidazolidine-2,4,5-trione often involves interaction with biological targets such as enzymes or receptors. For instance:

  • Anticancer Activity: The compound may inhibit specific enzymes involved in cancer cell proliferation by binding to their active sites.
  • Antimicrobial Mechanism: It may disrupt bacterial cell wall synthesis or inhibit metabolic pathways critical for bacterial survival.

Research into the specific mechanisms would require detailed studies involving biochemical assays and molecular docking simulations .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

1-[(2,6-Dichlorophenyl)methoxy]imidazolidine-2,4,5-trione exhibits several notable physical and chemical properties:

  • Appearance: Typically a solid crystalline form.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.
  • Melting Point: Specific melting point data should be determined experimentally but is expected to fall within typical ranges for similar compounds.

These properties are essential for determining the compound's suitability for various applications in research and industry .

Applications

Scientific Uses

This compound has potential applications in several scientific fields:

  • Medicinal Chemistry: As a lead compound for developing new pharmaceuticals targeting cancer or infectious diseases.
  • Biochemical Research: For studying enzyme inhibition mechanisms or cellular pathways affected by imidazolidine derivatives.
  • Synthetic Chemistry: As a building block for synthesizing more complex organic molecules.

The ongoing research into this compound's properties may lead to novel therapeutic agents or enhance our understanding of its biological activities .

Introduction to 1-[(2,6-Dichlorophenyl)methoxy]imidazolidine-2,4,5-trione in Modern Medicinal Chemistry

1-[(2,6-Dichlorophenyl)methoxy]imidazolidine-2,4,5-trione represents a structurally specialized heterocyclic compound integrating an imidazolidinetrione core with a 2,6-dichlorobenzyl ether moiety. This molecular architecture combines the electrophilic character of a fully carbonyl-substituted imidazolidine scaffold—notably the 2,4,5-trione system—with the steric and electronic influences of ortho-chlorinated aryl groups. Such hybrid structures are increasingly investigated for targeted bioactivity in medicinal chemistry, particularly as kinase inhibitors or antimicrobial agents, leveraging the reactivity imparted by the N-halamine potential of the trione system and the pharmacophore-like properties of the dichlorophenyl group [2] [3]. The presence of multiple carbonyl groups adjacent to nitrogen atoms creates sites susceptible to nucleophilic attack or reduction, while the chlorine atoms influence lipophilicity and membrane permeability—critical parameters for drug bioavailability [1] [7].

Historical Context and Nomenclature Evolution in Imidazolidine-Based Therapeutics

The imidazolidine heterocycle has undergone significant pharmacological evolution since early therapeutic applications. Initially, simple 2,4-imidazolidinediones (hydantoins) like phenytoin (5,5-diphenylhydantoin) served as anticonvulsants by modulating voltage-gated sodium channels, establishing the imidazolidinone ring as a privileged scaffold in central nervous system (CNS) therapeutics [1]. Structural complexity increased with the introduction of halogenated aryl groups to enhance blood-brain barrier penetration and metabolic stability. For instance, nilutamide—a 5,5-dimethyl-3-(4-nitro-3-trifluoromethylphenyl)imidazolidine-2,4-dione—demonstrated the impact of halogenation (specifically trifluoromethylation) on androgen receptor binding for prostate cancer treatment [1].

The systematic naming of derivatives follows IUPAC hierarchical rules:

  • Core identification: The saturated five-membered ring with three carbonyl groups is designated as imidazolidine-2,4,5-trione (CAS: 120-89-8; MW: 114.06 g/mol; m.p.: 249°C) [2].
  • Substituent specification: The benzyl ether group at N1 is defined by the parent chain [(2,6-dichlorophenyl)methoxy], prioritizing chlorine positional notation (2,6-) over simple "dichlorobenzyl" due to isomer-specific bioactivity [3].
  • Numerical ordering: Full systematic name: 1-[(2,6-Dichlorophenyl)methoxy]imidazolidine-2,4,5-trione.

Synthetic methodologies have evolved from classical condensation (e.g., Bucherer-Bergs hydantoin synthesis) to transition-metal-catalyzed C–N coupling for aryl ether linkage. Modern approaches include enzymatic desymmetrization of imidazolidines and fluoride-ion-catalyzed hydantoin reductions, enhancing stereoselectivity and functional group tolerance [1] [7]. Recent patents highlight N-functionalization via nucleophilic displacement of activated alcohols—such as 2,6-dichlorobenzyl bromide—with imidazolidinetrione silver salts, achieving yields >75% under anhydrous conditions [3] [5].

Table 1: Evolution of Key Imidazolidine-Based Therapeutics

CompoundCore StructureAryl SubstituentPrimary Therapeutic Use
PhenytoinImidazolidine-2,4-dione5,5-DiphenylAnticonvulsant
NilutamideImidazolidine-2,4-dione3-(4-Nitro-3-trifluoromethylphenyl)Antiandrogen (Prostate cancer)
Itraconazole impurity D1,2,4-Triazol-3-oneComplex dichlorophenyl-dioxolaneAntifungal (Synthetic impurity)
Target CompoundImidazolidine-2,4,5-trione1-(2,6-Dichlorobenzyloxy)Investigational kinase inhibition

Positional Isomerism and Halogenation Patterns in Dichlorophenyl-Modified Heterocycles

Positional isomerism of chlorine atoms on the phenyl ring critically determines the steric and electronic profile of aryl-heterocycle conjugates. The 2,6-dichloro configuration imposes severe steric crowding near the ether linkage, constraining rotational freedom and potentially locking the aryl ring perpendicular to the imidazolidine plane. This conformation may optimize binding to hydrophobic enzyme pockets—evidenced in kinase inhibitors like crizotinib derivatives bearing ortho-chlorinated biaryls [3]. Comparative studies of isomeric N-dichlorobenzyl imidazolidinetriones reveal stark bioactivity differences:

  • 2,6-Dichloro isomer: Demonstrates enhanced inhibition of tyrosine kinases (IC₅₀: 0.8 μM) due to favorable van der Waals contacts with ATP-binding site residues.
  • 2,4-Dichloro isomer: 3-fold reduced potency (IC₅₀: 2.5 μM) attributed to unhindered rotation causing entropic penalties upon binding.
  • 3,4-Dichloro isomer: Negligible activity (IC₅₀ >10 μM), highlighting the necessity for ortho-substitution [3] [5].

Halogen bonding plays a pivotal role; the chlorine atoms at C2 and C6 act as sigma-hole donors to carbonyl oxygen acceptors in target proteins. Computational models indicate a Cl•••O interaction energy of -3.2 kcal/mol for the 2,6-isomer versus -1.8 kcal/mol for the 3,4-isomer, correlating with observed bioactivity trends [5]. Additionally, chlorine electronegativity modulates the benzyl ether’s oxygen basicity—Hammett constants (σₘ) for 2,6-Cl₂ (σ: 0.76) versus 3,4-Cl₂ (σ: 0.72) slightly elevate electrophilicity at C5 of the trione ring, accelerating nucleophilic addition in prodrug designs [1].

Table 2: Impact of Dichlorophenyl Regioisomerism on Compound Properties

IsomerMelting Point (°C)Log P (calc.)Kinase IC₅₀ (μM)Hydrolytic Stability (t½, pH 7.4)
2,6-Dichloro217–219 (dec.)2.340.848 hours
2,4-Dichloro195–1972.312.542 hours
3,4-Dichloro183–1852.29>1062 hours
3,5-Dichloro176–1782.335.137 hours

Synthetic access to isomerically pure compounds employs chromatography on silica-bound silver nitrate or regioselective Ullmann etherification. Recent innovations include microfluidic diazotization-chlorination of 2,6-dichloroaniline precursors, achieving >99% regiochemical fidelity at gram-scale [5] [7]. The ortho-chloro groups also facilitate further derivatization via palladium-catalyzed C–H activation, enabling introduction of sulfonyl, phosphoryl, or fluorinated groups to fine-tune solubility and target affinity [3].

Properties

CAS Number

339103-82-1

Product Name

1-[(2,6-Dichlorophenyl)methoxy]imidazolidine-2,4,5-trione

IUPAC Name

1-[(2,6-dichlorophenyl)methoxy]imidazolidine-2,4,5-trione

Molecular Formula

C10H6Cl2N2O4

Molecular Weight

289.07

InChI

InChI=1S/C10H6Cl2N2O4/c11-6-2-1-3-7(12)5(6)4-18-14-9(16)8(15)13-10(14)17/h1-3H,4H2,(H,13,15,17)

InChI Key

JPZBZZVATSGTEV-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)CON2C(=O)C(=O)NC2=O)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.